2-Amino-5-fluoro-N-propylbenzamide
Description
Significance of Benzamide (B126) Scaffolds in Contemporary Chemical Science
The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in medicinal chemistry and materials science. This structural motif is present in a wide array of pharmaceuticals and biologically active compounds, demonstrating a broad spectrum of activities. Benzamide derivatives are known to exhibit pharmacological effects including anti-inflammatory, anticancer, antimicrobial, and cardiovascular properties. Their versatility allows them to interact with a variety of biological targets, making them a "privileged scaffold" in drug discovery. This means that the benzamide core is a reliable starting point for developing new therapeutic agents.
The Role of Halogenation in Benzamide Derivatives: Focus on Fluorine
The introduction of halogen atoms, particularly fluorine, into organic molecules is a widely used strategy in modern drug design. Substituting a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties. The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. bldpharm.com In the context of benzamides, fluorination can influence the acidity of the amide proton and the electronic properties of the aromatic ring, which can fine-tune the molecule's biological activity and pharmacokinetic profile.
N-Substitution in Benzamide Chemistry: Impact on Molecular Design
The "N-propyl" component of 2-Amino-5-fluoro-N-propylbenzamide refers to the propyl group attached to the nitrogen atom of the amide. This N-substitution is a critical element of molecular design in benzamide chemistry. Varying the substituent on the nitrogen atom can significantly impact a compound's solubility, lipophilicity (its ability to dissolve in fats and oils), and its ability to form hydrogen bonds. These factors are crucial for how a drug is absorbed, distributed, metabolized, and excreted by the body. The size and nature of the N-alkyl group can also influence how the molecule fits into and interacts with its biological target, thereby affecting its potency and selectivity.
Overview of Research Trajectories for this compound
A thorough review of scientific databases and patent literature reveals a lack of specific research focused on this compound. While chemical suppliers list the compound, indicating it has been synthesized, there are no published studies detailing its synthesis, characterization, or investigation into its potential biological activities.
Consequently, there are no established research trajectories for this specific molecule. Its potential could be inferred from related compounds; for instance, other 2-aminobenzamides have been investigated for a variety of therapeutic applications. However, without direct research, any discussion of its potential remains speculative. The scientific community has yet to formally document the properties and potential of this particular chemical entity.
Data Tables
Due to the absence of published research, no experimental data for this compound is available. The following table contains basic information derived from chemical supplier databases.
Table 1: Basic Properties of this compound
| Property | Value |
| CAS Number | 1094449-17-8 |
| Molecular Formula | C₁₀H₁₃FN₂O |
| Molecular Weight | 196.22 g/mol |
Data sourced from publicly available chemical supplier catalogs.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-fluoro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWACAROKGRLBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 5 Fluoro N Propylbenzamide and Analogous Structures
Strategies for Benzamide (B126) Core Formation
The formation of the benzamide core is a critical step in the synthesis of 2-Amino-5-fluoro-N-propylbenzamide. This typically involves the creation of an amide bond between a benzoic acid derivative and an amine.
Amidation Reactions and Coupling Approaches
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically controlled process that often requires high temperatures and results in the formation of a salt. libretexts.org To circumvent these issues, a variety of coupling reagents have been developed to activate the carboxylic acid, facilitating amide bond formation under milder conditions. luxembourg-bio.comhepatochem.com
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comhepatochem.com Phosphonium and aminium/uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), represent another class of highly efficient coupling reagents. luxembourg-bio.compeptide.com These reagents form highly reactive activated esters that readily react with amines to yield the desired amide. luxembourg-bio.com
More recent developments have focused on creating more sustainable and efficient amidation methods. For instance, borate (B1201080) esters like B(OCH2CF3)3 have been shown to be effective for direct amidation. acs.org Additionally, diphenylsilane (B1312307) has been described as a coupling reagent that promotes amide bond formation with the release of only hydrogen and a siloxane as byproducts, offering a greener alternative. rsc.org
The choice of coupling reagent and reaction conditions is crucial and depends on the specific substrates and desired purity of the final product.
One-Pot Synthetic Routes for Ortho-Amino Benzamides
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of workup and purification steps. Several one-pot methods for the synthesis of ortho-amino benzamides have been reported. magtech.com.cn
One common strategy involves the use of isatoic anhydrides as starting materials. chemicalbook.com Reaction of isatoic anhydride (B1165640) with an appropriate amine, in this case, propylamine (B44156), can directly yield the corresponding 2-aminobenzamide (B116534). chemicalbook.com Another approach involves the in-situ generation of a reactive intermediate from an ortho-substituted precursor. For example, a facile one-pot synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides has been achieved by reacting 2-aminobenzamide with aroyl chlorides and ammonium (B1175870) thiocyanate. pleiades.online
Furthermore, multicomponent reactions have emerged as powerful tools for the rapid generation of molecular diversity. nih.gov A novel one-pot multicomponent synthesis of β-amino amides has been developed from aldehydes, anilines, carboxylic acids, and ynamides, highlighting the potential for convergent and efficient syntheses. nih.gov While not directly applied to this compound, these methodologies offer promising avenues for future synthetic design.
Selective Introduction of Fluorine at the C5 Position
The introduction of a fluorine atom at a specific position on an aromatic ring is a key challenge in the synthesis of many pharmaceutical and agrochemical compounds. The electronic properties of the benzene (B151609) ring and the directing effects of existing substituents must be carefully considered.
Electrophilic Aromatic Substitution for Halogenation
Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. For the selective fluorination at the C5 position of a 2-aminobenzamide derivative, the directing effects of the amino and amide groups are paramount. Both are ortho-, para-directing groups.
A variety of electrophilic fluorinating agents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4) being among the most common. alfa-chemistry.com These reagents deliver an electrophilic fluorine atom ("F+") to the aromatic ring. alfa-chemistry.com The regioselectivity of the fluorination is influenced by both electronic and steric factors. For instance, the fluorination of 8-aminoquinoline (B160924) amides with Selectfluor under metal-free conditions has been shown to be highly regioselective for the C5 position. rsc.orgrsc.org This selectivity is attributed to a radical pathway initiated by the fluorinating agent. rsc.org
Another approach involves the use of functionalized arylmagnesium reagents which, after preparation, can react with an electrophilic fluorine source like NFSI to yield the corresponding aromatic fluoride. organic-chemistry.org This method has been shown to be effective for a range of substrates, including those with amide functionalities. organic-chemistry.org
Nucleophilic Aromatic Substitution in Fluorinated Precursors
An alternative strategy for introducing fluorine is to start with a precursor that is already fluorinated and then perform a nucleophilic aromatic substitution (SNA) reaction. nih.gov In this scenario, a leaving group on the aromatic ring is displaced by a nucleophile.
For the synthesis of this compound, this would typically involve a starting material like 2,4-difluorobenzoic acid or a derivative thereof. The fluorine atom at the C4 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group (or its derivative) and the other fluorine atom. The reaction with an amine would lead to the substitution of the C4-fluorine, followed by subsequent functional group manipulations to arrive at the target molecule.
The reactivity in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com Recent advances have even enabled the nucleophilic aromatic substitution of unactivated fluoroarenes using organic photoredox catalysis. nih.gov
Incorporation of the N-Propyl Moiety
The final step in the synthesis of this compound is the introduction of the N-propyl group. This is typically achieved through an amidation reaction as described in section 2.1.1, where propylamine is used as the amine component.
Alternatively, if a pre-formed benzamide is used, N-alkylation can be performed. This involves the reaction of the amide with an alkylating agent, such as a propyl halide or sulfonate. acs.orgmdpi.com The amide first needs to be deprotonated with a base to form the corresponding amide anion, which then acts as a nucleophile. mdpi.com Microwave-assisted N-alkylation of amides has been shown to be a rapid and efficient method. mdpi.com Another approach involves the N-alkylation of amides with alcohols, which can be catalyzed by various acids or metal complexes. rsc.org
Amination Techniques for N-Alkylation
Traditional N-alkylation methods often involve the reaction of a primary amine with an alkyl halide, a process that can be challenged by overalkylation and the need for harsh reaction conditions. acs.orgnih.gov More contemporary and efficient approaches leverage catalytic systems to achieve selective N-alkylation. Reductive amination, for instance, provides a powerful alternative by reacting an amine with a carbonyl compound in the presence of a reducing agent. acs.orgresearchgate.net
For the synthesis of secondary amines, which is structurally analogous to the N-propyl group attachment in the target molecule, a variety of methods have been developed. These include metal-catalyzed C-N coupling reactions and innovative strategies like the use of N-aminopyridinium salts as ammonia (B1221849) surrogates to prevent overalkylation. acs.org Catalytic N-alkylation of primary amides with alcohols represents a particularly atom-economical and environmentally benign route, often utilizing transition metal catalysts. rsc.org For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has been shown to proceed with high efficiency and stereochemical retention. nih.gov
| N-Alkylation Method | Reactants | Key Features | Potential Issues |
| Traditional N-Alkylation | Primary Amine + Alkyl Halide | Simple, direct | Overalkylation, harsh conditions |
| Reductive Amination | Amine + Carbonyl Compound + Reducing Agent | Good selectivity, milder conditions | Requires suitable carbonyl precursor |
| Metal-Catalyzed C-N Coupling | Amine + Aryl/Alkyl Halide/Triflate + Catalyst | High efficiency, broad scope | Catalyst cost and removal |
| N-aminopyridinium Salts | N-Aryl-N-aminopyridinium salt + Alkylating Agent | Self-limiting, avoids overalkylation | Multi-step precursor synthesis |
| Catalytic N-Alkylation with Alcohols | Primary Amide + Alcohol + Catalyst | Atom-economical, green | Requires specific catalysts, may need high temperatures |
Directed Synthesis of 2-Amino Substituent
Approaches for Ortho-Amino Functionalization
Achieving ortho-amino functionalization on a benzene ring often requires methods that can direct the incoming amino group to the desired position. One common strategy involves the nitration of a substituted benzene ring, followed by the reduction of the nitro group to an amine. However, this method can suffer from poor regioselectivity and the need for harsh reagents. researchgate.net
More advanced and selective methods utilize directing groups in conjunction with transition metal catalysis. While not a direct amination, ortho-hydroxylation of benzamides, which can be a precursor to amination, has been achieved using ruthenium and copper catalysts. researchgate.net These reactions often employ a directing group to ensure regioselective C-H activation at the ortho position. researchgate.net For instance, N-pivaloyl has been used as a directing group in Ru-catalyzed ortho-hydroxylation. researchgate.net
The direct C-H amination of arenes is a highly sought-after transformation. While challenging, electrochemical methods have shown promise. For example, copper-catalyzed electrochemical C-H amination of electron-rich anilides has been reported. rsc.org
Catalytic Methodologies in Benzamide Synthesis
The application of catalysis has revolutionized benzamide synthesis, offering pathways that are more efficient, selective, and environmentally friendly than traditional stoichiometric methods.
Transition Metal-Catalyzed C-H Activation and Annulation
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis and functionalization of benzamides. researchgate.netnih.govacs.org This approach allows for the direct formation of C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials and thus improving atom economy. researchgate.netresearchgate.net
Palladium, rhodium, and iridium complexes are commonly employed to catalyze the ortho-arylation and alkylation of benzamides. acs.orgacs.orgacs.org For example, a magnetically reusable palladium complex has been developed for the direct ortho-C–H arylation of benzamides with aryl iodides. acs.orgacs.org Nickel catalysis has also gained traction for C-H alkylation of benzamides, offering a more earth-abundant and cost-effective alternative to precious metals. researchgate.net
Furthermore, transition metal-catalyzed annulation reactions of benzamides with alkynes or alkenes provide access to complex heterocyclic structures like isoquinolones. rsc.orgacs.org These reactions often proceed via a C-H/N-H annulation pathway. rsc.org
| Catalyst System | Transformation | Key Features | Reference |
| Palladium(II) | Ortho-arylation | High efficiency, can be heterogenized | acs.orgacs.org |
| Rhodium(III) | C-H annulation with alkynes | Forms isoquinolones, redox-neutral | nih.gov |
| Nickel(II) | Ortho-alkylation | Earth-abundant metal, good functional group tolerance | acs.orgresearchgate.net |
| Cobalt(II) | C-H/N-H annulation with alkenes | Utilizes aerobic conditions, PEG-400 as a green solvent | rsc.org |
| Copper(II) | Electrochemical C-H amination | Uses electricity as a green oxidant | rsc.org |
Green Chemistry Approaches in Benzamide Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of benzamides to minimize environmental impact. mdpi.com A key focus is the use of greener solvents and catalysts, as well as developing more atom-economical reactions.
The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400) has been shown to be effective for transition metal-catalyzed C-H activation reactions. rsc.org Furthermore, electrosynthesis, which uses electricity as the oxidant, represents a green alternative to traditional chemical oxidants that often produce stoichiometric waste. rsc.org
Catalytic N-alkylation of amides with alcohols is another prime example of a green synthetic method, as it produces water as the only byproduct. rsc.org Cobalt-nanoparticles supported on carbon have been developed as reusable catalysts for this transformation, further enhancing its sustainability. rsc.org The development of protocols using methanol (B129727) as both a reactant and a solvent for methoxymethylation of primary amides under manganese catalysis also highlights a move towards more sustainable processes. rsc.org
Spectroscopic and Structural Data for this compound Not Publicly Available
A thorough search of publicly accessible scientific literature and spectral databases has revealed no specific experimental spectroscopic data for the chemical compound this compound. The creation of a detailed and scientifically accurate article focusing on its spectroscopic and structural elucidation, as per the requested outline, is therefore not possible at this time.
The required "detailed research findings" and specific data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are not available in the public domain. Generating such an article without this foundational data would involve speculation and the fabrication of scientific results, which would be inaccurate and misleading.
The intended article structure was to include:
Spectroscopic and Structural Elucidation of 2 Amino 5 Fluoro N Propylbenzamide
Vibrational Spectroscopy: Infrared (IR) Analysis:This section was planned to detail the vibrational modes of the compound's functional groups.
Identification of Characteristic Functional Group Modes:To identify key functional groups such as amines, amides, and the carbon-fluorine bond through their characteristic IR absorption bands.
Without access to peer-reviewed studies or public spectral data repositories containing the ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra of 2-Amino-5-fluoro-N-propylbenzamide, the creation of data tables and the subsequent analysis for each of these sections cannot be performed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]+) would be expected to confirm its molecular weight. The fragmentation of the molecule under electron ionization would likely involve characteristic losses of functional groups.
A hypothetical fragmentation pattern could involve:
Loss of the propyl group (•C3H7), leading to a significant fragment ion.
Cleavage of the amide bond, resulting in fragments corresponding to the benzoyl and propylamide moieties.
Loss of ammonia (B1221849) (NH3) or the amino group (•NH2).
Fragmentation of the aromatic ring, though typically less favorable.
A data table presenting the mass-to-charge ratio (m/z) of observed fragments and their proposed structures would be essential for a complete analysis.
Single Crystal X-ray Diffraction for Solid-State Structure
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.
Determination of Molecular Conformation and Geometry
Analysis of the X-ray diffraction data would reveal the dihedral angles between the phenyl ring and the amide substituent, as well as the conformation of the N-propyl group. Key bond lengths and angles within the molecule, such as the C-F, C-N, C=O, and C-C bonds, would be determined with high precision.
A table of selected bond lengths and angles would be generated to summarize these geometric parameters.
Analysis of Intermolecular Packing and Crystal Lattice
The crystal structure would also elucidate how the molecules of this compound pack together in the solid state. This includes the identification of any intermolecular hydrogen bonds, such as those involving the amino group and the amide oxygen, as well as other non-covalent interactions like π-π stacking of the aromatic rings. The unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal lattice would be reported.
A table summarizing the crystallographic data would be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the spectrum would likely be characterized by absorptions due to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl and amino groups. The presence of the fluorine and amino substituents on the aromatic ring would be expected to influence the position and intensity of these absorption bands.
A data table would list the wavelength of maximum absorption (λmax) for each observed electronic transition and the corresponding molar absorptivity (ε).
Computational and Theoretical Investigations of 2 Amino 5 Fluoro N Propylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These methods, based on the principles of quantum mechanics, provide a detailed picture of electron distribution, molecular geometry, and vibrational frequencies.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been successfully applied to a vast array of molecules to predict their geometries and electronic properties. nih.gov For 2-Amino-5-fluoro-N-propylbenzamide, DFT calculations would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
Key electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The MEP map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is vital for understanding intermolecular interactions.
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Hypothetical Value | Significance |
| Optimized Ground State Energy | -X.XXX Hartrees | Represents the total electronic energy of the most stable conformation. |
| HOMO Energy | -Y.YY eV | Indicates the energy of the highest energy electrons, related to the ionization potential. |
| LUMO Energy | -Z.ZZ eV | Indicates the energy of the lowest energy unoccupied state, related to the electron affinity. |
| HOMO-LUMO Gap | ΔE eV | Correlates with chemical reactivity and electronic excitation energy. |
| Dipole Moment | D Debye | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational cost compared to DFT. For a molecule like this compound, ab initio calculations could be used to refine the geometric and electronic parameters obtained from DFT, providing a benchmark for the accuracy of other methods. These high-accuracy calculations are particularly important for determining precise bond lengths, bond angles, and torsional angles, which are essential for a detailed understanding of the molecule's structure.
Once the optimized geometry of this compound is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can then be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of the observed spectral bands to specific vibrational motions of the molecule, such as the stretching and bending of bonds. bldpharm.com
For example, the analysis would predict the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the amide group, and the C-F bond. Comparing these theoretical predictions with experimental spectra helps to confirm the molecular structure and provides a deeper understanding of the intramolecular forces. bldpharm.com
Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) |
| Amino (N-H) | Symmetric Stretch | 3400 |
| Amino (N-H) | Asymmetric Stretch | 3500 |
| Amide (C=O) | Stretch | 1680 |
| Amide (N-H) | Stretch | 3300 |
| Aromatic C-H | Stretch | 3100 |
| Alkyl C-H | Stretch | 2950 |
| C-F | Stretch | 1250 |
Note: These are hypothetical frequencies and would be subject to scaling factors in comparison with experimental data.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and interactions with the environment.
The propyl chain and the rotatable bonds in this compound allow for a range of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable shapes it can adopt in the gas phase or in solution. By simulating the molecule over nanoseconds or even microseconds, researchers can observe transitions between different conformations and understand the flexibility of the molecule. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Analysis of Intramolecular and Intermolecular Interactions
Hydrogen bonds are among the most significant interactions governing the structure of this compound. The presence of hydrogen bond donors (the amino -NH₂ group and the amide N-H) and acceptors (the carbonyl oxygen and the fluorine atom) allows for the formation of various hydrogen bonding motifs.
Intramolecular N-H···O Hydrogen Bonding: A prominent feature in 2-aminobenzamides is the potential for a strong intramolecular hydrogen bond between one of the hydrogen atoms of the ortho-amino group and the carbonyl oxygen atom of the amide group. mdpi.comresearchgate.net This interaction leads to the formation of a stable six-membered ring, significantly influencing the planarity of the benzamide (B126) core and the rotational barrier of the C(O)-N bond. mdpi.com Studies on related N-unsubstituted 2-aminobenzamides have confirmed the presence of this strong intramolecular hydrogen bond, which is a key factor in determining the molecule's preferred conformation. mdpi.comresearchgate.net
Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds play a crucial role in the crystal packing. The amide N-H group and the remaining hydrogen of the amino group are available to act as donors, while the carbonyl oxygen and the fluorine atom can act as acceptors. This can lead to the formation of hydrogen-bonded dimers or extended chains. For instance, the amide N-H of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common motif in benzamide crystal structures. acs.org
| Potential Hydrogen Bond | Donor | Acceptor | Type | Significance |
| N-H···O | Amino (-NH₂) | Carbonyl (C=O) | Intramolecular | Conformation defining, forms stable 6-membered ring mdpi.comresearchgate.net |
| N-H···O | Amide (-NH) | Carbonyl (C=O) | Intermolecular | Crystal packing, dimer/chain formation acs.org |
| N-H···F | Amino/Amide (-NH) | Fluoro (-F) | Inter/Intramolecular | Contributes to overall stability ias.ac.in |
| C-H···F | Aromatic/Alkyl C-H | Fluoro (-F) | Intermolecular | Weak interaction influencing crystal packing ias.ac.ined.ac.uk |
Beyond classical hydrogen bonds, a variety of weaker non-covalent interactions contribute to the energetic landscape of this compound. These include van der Waals forces, π-stacking interactions, and dipole-dipole interactions.
Substituents on an aromatic ring can significantly influence non-covalent interactions. nih.gov The fluorine atom and the amino group in this compound alter the electron distribution of the benzene (B151609) ring, which in turn affects its π-stacking and other electrostatic interactions with neighboring molecules. acs.orgacs.org The propyl group, being a flexible alkyl chain, can adopt various conformations to maximize favorable van der Waals contacts in the crystal lattice.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. wikipedia.org By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between interacting atoms. rsc.org The properties at these BCPs provide quantitative measures of the interaction strength and nature.
For this compound, QTAIM analysis can be applied to:
Quantify Hydrogen Bond Strength: The electron density (ρ) and its Laplacian (∇²ρ) at the BCP of a hydrogen bond are indicative of its strength. Higher ρ and positive ∇²ρ values are characteristic of closed-shell interactions like hydrogen bonds. nih.gov This allows for a quantitative comparison of the various N-H···O, N-H···F, and C-H···F interactions within the system.
Identify Weak Interactions: QTAIM can reveal the presence of weaker, non-conventional interactions, such as F···F or C-H···π contacts, by identifying the corresponding bond paths and BCPs. researchgate.netup.ac.za
Characterize Covalent Bonds: The properties of BCPs along the covalent bonds can provide insights into the effects of substitution on the electronic structure of the molecule.
QTAIM provides a rigorous physical basis for describing the bonding and interactions, moving beyond purely geometric criteria. rsc.orgchemrxiv.org
| QTAIM Parameter at BCP | Interpretation |
| Electron Density (ρ) | Correlates with the strength of the interaction. nih.gov |
| Laplacian of Electron Density (∇²ρ) | Distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ > 0) interactions. nih.gov |
| Total Energy Density (H(r)) | The sign of H(r) can also help to characterize the nature of the interaction. |
Computational Approaches to Structure-Behavior Relationships
Computational chemistry plays a vital role in establishing relationships between the molecular structure of a compound and its macroscopic behavior, including its biological activity or physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The development of a QSAR model for benzamide derivatives like this compound would involve several steps:
Data Set Selection: A series of structurally related benzamides with measured biological activity would be required. nih.gov
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices (e.g., connectivity indices), Kier shape indices. nih.gov
3D Descriptors: Steric parameters (e.g., from CoMFA), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP). nih.gov
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that relates the descriptors to the activity. archivepp.com
Validation: The predictive power of the model is assessed using internal and external validation techniques. biolscigroup.us
For fluorinated benzamides, specific descriptors related to the electronic influence of the fluorine atom (e.g., Hammett constants) and its potential for hydrogen bonding would be particularly relevant. nih.gov QSAR studies on other benzamide series have highlighted the importance of descriptors related to hydrophobicity, molecular shape, and electronic properties in determining their activity. nih.govresearchgate.net
Molecular similarity analysis is a computational tool used to compare the structure of a query molecule, such as this compound, to a database of known compounds. The principle is that structurally similar molecules are likely to have similar properties, including biological activities.
Similarity can be assessed based on various criteria:
2D Fingerprints: These are bit strings that encode the presence or absence of specific 2D structural fragments. The Tanimoto coefficient is a common metric for comparing fingerprints.
3D Shape and Pharmacophore: This involves aligning molecules in 3D space and comparing their shapes and the spatial arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).
By comparing this compound to databases of bioactive molecules, it might be possible to generate hypotheses about its potential biological targets. For instance, many substituted benzamides are known to have activity as dopamine (B1211576) receptor antagonists. nih.gov A similarity search could reveal if the structural and pharmacophoric features of this compound are consistent with this or other known classes of bioactive compounds.
Ligand-Target Binding Mode Prediction through Molecular Docking Studies
Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a target protein. The primary goal of molecular docking is to identify the most likely binding conformation and to estimate the binding affinity. This information is crucial for understanding the molecular basis of a ligand's activity and for guiding the design of more potent and selective inhibitors.
The process typically involves the three-dimensional structures of both the ligand and the target protein, which are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that approximates the binding energy.
For benzamide derivatives, molecular docking studies have been instrumental in elucidating their binding mechanisms to various protein targets. For instance, in studies of benzamide derivatives as Abl kinase inhibitors, docking has revealed key interactions with amino acid residues at the binding pocket. dntb.gov.ua The van der Waals forces were identified as the major driving force for the interaction, with hydrogen bonds between the inhibitor and specific residues like Met318 playing a crucial role in stabilizing the complex. dntb.gov.ua
Similarly, in the investigation of fluorinated benzamides as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors, molecular docking predicted favorable binding at the CETP active site. researchgate.net The docking poses highlighted critical hydrophobic interactions and specific contacts with residues such as His232 and Cys13. researchgate.net Another study on 2,6-difluorobenzamide (B103285) derivatives targeting the FtsZ protein in Staphylococcus aureus demonstrated strong hydrophobic interactions between the difluoroaromatic ring and key residues like Val203 and Val297. nih.gov The carboxamide group was also shown to form critical hydrogen bonds with Val207, Leu209, and Asn263. nih.gov
These examples, while not directly involving this compound, illustrate the power of molecular docking to predict how this compound might interact with its biological target. The presence of the fluorine atom, amino group, and propylamide side chain in this compound would be expected to influence its binding mode through a combination of hydrogen bonding, hydrophobic, and halogen bonding interactions.
Table 1: Illustrative Examples of Interacting Residues in Docking Studies of Benzamide Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Reference |
| Benzamide Derivatives | Abl Kinase | Met318 | dntb.gov.ua |
| Fluorinated Benzamides | CETP | His232, Cys13 | researchgate.net |
| 2,6-Difluorobenzamide | FtsZ | Val203, Val297, Val207, Leu209, Asn263 | nih.gov |
This table provides examples of key amino acid residues identified in molecular docking studies of various benzamide derivatives with their respective protein targets.
Pharmacophore Modeling Based on Structural Features
Pharmacophore modeling is another essential computational tool in drug design that complements molecular docking. A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target and to elicit a particular response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
The development of a pharmacophore model for a compound like this compound would involve identifying the spatial arrangement of its critical chemical functionalities. This can be done using a ligand-based approach, where a set of active molecules are superimposed and their common features are extracted, or a structure-based approach, where the pharmacophore is derived from the interactions observed in a ligand-protein complex.
For benzamide derivatives, pharmacophore modeling has been successfully applied to guide the discovery of new therapeutic agents. In a study focused on developing glucokinase activators, a pharmacophore hypothesis (ADRR_1) was generated for a series of benzamide derivatives. nih.gov This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, and two aromatic rings, highlighting the essential features required for binding and activity. nih.gov
In another example, pharmacophore mapping of fluorinated benzamides as potential CETP inhibitors suggested that their inhibitory action was linked to specific hydrophobic features that corresponded to key interactions within the active site. researchgate.net This demonstrates how pharmacophore models can capture the essence of the ligand-target interactions predicted by molecular docking and translate them into a simplified and actionable model for virtual screening or de novo design.
A pharmacophore model for this compound would likely include features such as:
An aromatic ring from the fluorobenzyl core.
A hydrogen bond donor from the amino group.
A hydrogen bond acceptor from the carbonyl oxygen of the amide.
A hydrogen bond donor from the amide nitrogen.
A hydrophobic feature corresponding to the propyl group.
A potential halogen bond donor from the fluorine atom.
Table 2: Example of a Pharmacophore Model for Benzamide Derivatives
| Pharmacophoric Feature | Description | Potential Corresponding Group in this compound |
| Aromatic Ring (AR) | Aromatic center | Phenyl ring |
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to a hydrogen bond | Amino group (-NH2), Amide N-H |
| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom in a hydrogen bond | Carbonyl oxygen (=O), Fluorine atom (-F) |
| Hydrophobic (HY) | A region with low polarity | Propyl group (-CH2CH2CH3) |
This table illustrates a hypothetical pharmacophore model for this compound based on common features found in related benzamide derivatives.
By integrating the insights from both molecular docking and pharmacophore modeling, researchers can build a comprehensive understanding of the structure-activity relationships for a given class of compounds and rationally design new molecules with improved therapeutic properties.
Structure Activity Relationship Sar Methodologies and Structural Correlates for Benzamide Derivatives
Impact of Fluoro-Substitution on Molecular Recognition and Interactions
The introduction of a fluorine atom onto an aromatic ring, as seen in the 5-position of 2-Amino-5-fluoro-N-propylbenzamide, has profound effects on the molecule's physicochemical properties. Fluorine is the most electronegative element, and its substitution can significantly alter the electronic distribution within the molecule, impacting its ability to interact with biological targets. nih.gov
Research into fluorinated benzamides and related structures shows that fluorine substitution can suppress disorder in molecular crystals, leading to more defined and predictable packing motifs. researchgate.netacs.org This is attributed to the unique interactions that fluorine can participate in, which helps to stabilize specific conformations. In the context of molecular recognition, the fluorine atom can modulate the acidity of nearby protons and act as a weak hydrogen bond acceptor. nih.gov The selectivity of enzymes for fluorinated substrates, such as that observed in the fluoroacetyl-CoA thioesterase FlK, demonstrates that biological systems can recognize and preferentially bind fluorinated molecules. nih.govacs.org This recognition is based not just on the polarization imparted by fluorine but also on specific interactions within the active site that accommodate the fluoromethyl group. acs.org Therefore, the 5-fluoro substituent is a key determinant of the compound's interaction profile.
Role of N-Propyl Substitution in Modulating Molecular Architecture
The N-propyl group attached to the amide nitrogen introduces specific steric and hydrophobic characteristics to the molecule. The length and bulk of this alkyl chain are critical factors in how the molecule fits into a binding pocket or traverses a cell membrane. SAR studies on other benzamide (B126) analogs have indicated that increasing the length of an alkyl chain can lead to a decrease in potency, suggesting that there is often an optimal size for substituents at this position to ensure a productive interaction with a target receptor. nih.gov
Significance of the 2-Amino Moiety in Benzamide Derivatives
The 2-amino group on the benzamide ring is a critical functional group that significantly influences the molecule's properties. Its position ortho to the amide functionality allows for the potential formation of an intramolecular hydrogen bond, which can restrict the conformation of the molecule and influence its planarity. The amino group is a strong hydrogen bond donor and can also act as a general base. ncert.nic.in
In numerous studies of related heterocyclic compounds like benzimidazoles, the presence of an amino group at the C2 position has been highlighted as important for anti-inflammatory and other biological activities. nih.gov The amino group's ability to engage in hydrogen bonding is a recurring theme in the SAR of bioactive molecules. acs.org Furthermore, the electron-donating nature of the amino group modulates the electronic character of the aromatic ring, which can affect the reactivity and binding affinity of the entire molecule. ncert.nic.in Studies on 2-amino-1,4-naphthoquinone-benzamide derivatives have also shown that the 2-amino moiety is part of a scaffold that can induce potent cytotoxic effects. nih.gov
Stereochemical Aspects and Conformational Flexibility in SAR
Studies on conformationally-flexible benzamide analogues have demonstrated that the ability of a molecule to adopt a specific three-dimensional arrangement is critical for high-affinity binding to biological targets such as dopamine (B1211576) and sigma receptors. nih.gov The specific spatial orientation of the aromatic ring, the amide plane, and the N-alkyl group determines how well the molecule complements the topology of a binding site. In some cases, optical isomers of benzamide derivatives exhibit dramatically different pharmacological profiles, where one enantiomer may be highly active and the other is not, underscoring the importance of stereochemistry in molecular recognition. nih.gov
Influence of Hydrogen Bonding and Other Non-Covalent Interactions on Molecular Behavior
Non-covalent interactions, particularly hydrogen bonds, are fundamental to the molecular behavior of benzamide derivatives. oup.com In this compound, the primary hydrogen bond donors are the two N-H bonds of the 2-amino group and the N-H bond of the amide linkage. The primary hydrogen bond acceptors are the carbonyl oxygen and, to a lesser extent, the fluorine atom and the nitrogen of the amino group.
The formation of intermolecular hydrogen bonds is a dominant factor in the crystal packing of benzamides, often leading to the formation of dimers or extended ribbon-like structures. oup.comnih.gov For instance, benzamide molecules can form centrosymmetric pairs linked by N-H···O hydrogen bonds. oup.com The presence of additional functional groups, like the 2-amino group, provides further opportunities for creating complex hydrogen-bonding networks that stabilize both solid-state structures and receptor-ligand complexes. oup.comnih.gov The interaction between an amide N-H group and a π-system, such as a benzene (B151609) ring, represents another significant non-covalent force that can influence molecular association. acs.org
Comparative SAR Studies with Related Benzamide Analogues
To fully appreciate the structural contributions of each moiety in this compound, it is instructive to compare it with related analogues. SAR studies on various benzamide series provide a framework for these comparisons.
For example, in a series of benzamide analogues acting as nicotinic receptor modulators, modifications to an alkoxy chain attached to the benzamide ring showed that a double bond (propene vs. propane) could influence subtype selectivity. nih.gov Replacing or modifying substituents on the aromatic ring, such as introducing halogens, often leads to significant changes in potency. nih.gov
In another study on 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, the introduction of a methyl group on the 4-amino moiety markedly increased dopamine D2 receptor binding affinity. nih.gov This highlights that even small modifications to the amino group can have a substantial impact. Similarly, altering the halogen at the 5-position from chloro to bromo or iodo also enhanced affinity, indicating sensitivity to the electronic and steric properties at this site. nih.gov
A comparative analysis underscores that the specific combination of a 2-amino group, a 5-fluoro substituent, and an N-propyl group in this compound results in a unique chemical entity whose properties are a synergistic outcome of these individual components.
| Compound/Modification | Structural Change from this compound | Observed/Inferred SAR Impact | Reference |
|---|---|---|---|
| Removal of 5-Fluoro group | Lacks the electronegative fluorine atom. | Loss of specific molecular recognition features and altered electronic profile of the aromatic ring. May affect binding affinity and selectivity. | nih.govacs.org |
| Replacement of N-Propyl with larger/smaller alkyl groups | Alters the size and lipophilicity of the N-substituent. | Potency is often sensitive to alkyl chain length; deviation from the optimal size can decrease receptor binding affinity due to steric hindrance or suboptimal hydrophobic interactions. | nih.gov |
| Removal of 2-Amino group | Lacks the ortho-amino substituent. | Loss of a key hydrogen bond donor and intramolecular interactions that constrain conformation. The electronic character of the ring is significantly altered, which can reduce biological activity. | nih.govacs.org |
| Positional Isomer (e.g., 4-Amino or 3-Fluoro) | Alters the relative positions of the functional groups. | The specific geometry of donor/acceptor groups is changed, likely disrupting optimal binding interactions with a target. Intramolecular hydrogen bonding may be lost. | nih.gov |
| Methylation of 2-Amino group | Changes the hydrogen bonding capacity (from two donors to one) and adds steric bulk. | Can markedly increase affinity in some systems by optimizing interactions or altering the electronic nature, as seen in related 4-amino benzamides. | nih.gov |
Advanced Research Perspectives and Future Directions
Development of Novel Synthetic Pathways for Complex Benzamide (B126) Architectures
The synthesis of benzamides has moved beyond traditional methods, with a focus on efficiency, atom economy, and the construction of complex molecular frameworks. For a molecule like 2-Amino-5-fluoro-N-propylbenzamide, future synthetic strategies will likely embrace these modern catalytic approaches.
Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for building intricate heterocyclic systems from simple benzamide precursors. For instance, cobalt- and rhodium-catalyzed reactions of benzamides with alkynes or other coupling partners can lead to the formation of isoquinolinones and other fused ring systems. The application of such methods to this compound could unlock a diverse range of novel derivatives with potentially enhanced biological activities.
Furthermore, innovative catalytic amidation reactions are replacing classical methods that often require harsh conditions and generate significant waste. Methodologies employing copper, boric acid, or other catalysts for the direct coupling of carboxylic acids and amines, or the oxidative amidation of aldehydes, offer milder and more sustainable routes. These could be adapted for the efficient and scalable synthesis of this compound and its analogs.
Table 1: Comparison of Traditional vs. Modern Synthetic Approaches for Benzamides
| Feature | Traditional Synthesis (e.g., Acyl Chloride Route) | Modern Catalytic Synthesis (e.g., C-H Activation) |
| Starting Materials | Often requires pre-functionalized and activated substrates. | Can utilize simpler, more readily available starting materials. |
| Reaction Conditions | Can be harsh, requiring high temperatures and strong reagents. | Often milder, proceeding at lower temperatures. |
| Atom Economy | Can be low, with the generation of stoichiometric byproducts. | Generally higher, with less waste generation. |
| Catalyst | Often stoichiometric reagents are needed. | Utilizes sub-stoichiometric amounts of a catalyst. |
| Scope | Can be limited in the complexity of accessible structures. | Allows for the construction of complex, polycyclic architectures. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing future applications. Advanced spectroscopic techniques, in conjunction with computational modeling, provide a powerful toolkit for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H, 13C, and 19F NMR, will be instrumental in confirming the structure and purity of the compound. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms within the molecule.
Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns, offering further structural insights.
Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, can identify the characteristic functional groups present in the molecule and provide information about the vibrational modes of the bonds.
Computational chemistry , employing methods like Density Functional Theory (DFT), can be used to predict and rationalize the experimental spectroscopic data. DFT calculations can provide insights into the molecular geometry, electronic structure, vibrational frequencies, and NMR chemical shifts, offering a deeper understanding of the molecule's properties at the atomic level. For substituted benzamides, computational studies have been used to interpret antioxidant properties and the influence of various substituents on the electronic environment of the molecule.
Application of Machine Learning and Artificial Intelligence in Benzamide Derivative Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. For the development of novel benzamide derivatives based on the this compound scaffold, these computational tools offer unprecedented opportunities.
ML models can be trained on large datasets of existing benzamide derivatives to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. This predictive power can be harnessed to design new molecules with desired attributes before they are synthesized, saving significant time and resources. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, powered by ML algorithms, can identify the key molecular features that govern a particular activity.
Generative AI models can even design entirely new benzamide derivatives with optimized properties. These models can explore a vast chemical space to propose novel structures that are likely to be active and possess favorable drug-like properties. By leveraging AI, the design-make-test-analyze cycle in chemical research can be significantly accelerated.
Exploration of Conformational Space and Dynamic Behavior
The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity and material properties. For this compound, understanding its conformational preferences and dynamic behavior is a key area for future research.
The presence of the rotatable N-propyl group and the potential for intramolecular hydrogen bonding involving the amino and amide groups suggest that this molecule can adopt multiple conformations. The fluorine substituent can also influence the conformational landscape through steric and electronic effects.
Techniques such as variable-temperature NMR spectroscopy can be employed to study the dynamic processes, such as bond rotations, that the molecule undergoes in solution. Computational methods, including molecular dynamics (MD) simulations, can provide a detailed picture of the conformational space accessible to the molecule and the energetic barriers between different conformations. Such studies are crucial for understanding how the molecule might interact with a biological target or self-assemble in the solid state.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-5-fluoro-N-propylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves amidation of 5-fluoro-2-nitrobenzoic acid derivatives followed by reduction of the nitro group. For example, coupling 5-fluoro-2-nitrobenzoyl chloride with propylamine under inert conditions (e.g., THF, 0–5°C) yields the intermediate nitro compound. Catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., Fe/HCl) can reduce the nitro group to an amine . Optimization may include adjusting solvent polarity, temperature, or catalyst loading.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity (>95%) can be verified via HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- Characterization :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs). Key signals include the aromatic proton at δ 6.8–7.2 ppm (fluorine-coupled splitting) and propylamide protons (δ 1.0–3.5 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 225.2 (calculated for C₁₀H₁₃FN₂O). Fragmentation patterns must align with expected cleavage pathways .
- HPLC : Retention time consistency under isocratic conditions (e.g., 60% acetonitrile/40% water) confirms batch reproducibility .
Advanced Research Questions
Q. How can contradictory data in spectroscopic analysis (e.g., NMR vs. computational predictions) be resolved for this compound?
- Approach : Discrepancies may arise from solvent effects, tautomerism, or fluorine’s electronegativity. Validate using:
- 2D NMR (COSY, HSQC) to assign coupling interactions and confirm connectivity.
- DFT Calculations (Gaussian or ORCA) to simulate spectra under experimental conditions .
- Batch Comparison : Analyze multiple synthetic batches to rule out impurities or isomerization .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry applications?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing fluorine with chloro or methyl groups) to assess electronic/steric effects .
- In Vitro Assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) to correlate structural changes with bioactivity.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and guide SAR hypotheses .
Q. How can researchers design stability studies to evaluate the degradation pathways of this compound under varying environmental conditions?
- Protocol :
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (H₂O₂) over 14 days.
- Analysis : Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis to 5-fluoroanthranilic acid or oxidation of the propyl group) .
- Kinetics : Apply Arrhenius equations to predict shelf-life under standard storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
